5-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

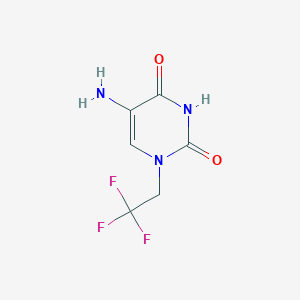

5-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated tetrahydropyrimidine-dione derivative. Its structure features a trifluoroethyl (-CH₂CF₃) substituent at the N1 position and an amino group at the C5 position of the pyrimidine ring. The trifluoroethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding or hydrophobic interactions .

Properties

Molecular Formula |

C6H6F3N3O2 |

|---|---|

Molecular Weight |

209.13 g/mol |

IUPAC Name |

5-amino-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H6F3N3O2/c7-6(8,9)2-12-1-3(10)4(13)11-5(12)14/h1H,2,10H2,(H,11,13,14) |

InChI Key |

TTYBWZJXYYLOEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a trifluoroethylating agent, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

5-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate due to its unique structural features and biological activities.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoroethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Electron Effects : The trifluoroethyl group in the target compound provides stronger electron-withdrawing effects compared to cyclopropylmethyl or cyclobutylmethyl substituents. This may enhance resistance to oxidative metabolism, a common advantage of fluorinated compounds in drug design .

- Lipophilicity: The trifluoroethyl group likely increases LogP compared to non-fluorinated analogs (e.g., cyclopropylmethyl), but less than bulkier aliphatic chains (e.g., cyclobutylmethyl) .

- Hydrogen Bonding: The amino group at C5 and the dione moiety enable hydrogen bonding, similar to natural pyrimidines like thymine. However, the trifluoroethyl group may reduce overall solubility compared to 5-methyluracil .

Biological Activity

5-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 2034157-18-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with an amino group and a trifluoroethyl substituent. Its molecular formula is and it has a molecular weight of 227.15 g/mol. The trifluoroethyl group is known to enhance lipophilicity, potentially affecting the compound's interaction with biological membranes.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research has indicated that this compound may possess anticancer activity. In vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an antitumor agent.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair.

The biological activity of this compound can be attributed to several mechanisms:

- G Protein-Coupled Receptor Modulation : Similar compounds have been reported to interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cell proliferation and apoptosis .

- DNA Interaction : The presence of the tetrahydropyrimidine ring may facilitate binding to DNA or RNA structures, impacting transcriptional regulation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institute Name] evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicated that the compound exhibits moderate antibacterial activity, warranting further investigation into its mechanism of action.

Study 2: Anticancer Activity

In vitro assays performed on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 65 |

| 50 | 45 |

These findings suggest potential for development as an anticancer therapeutic agent.

Q & A

Q. Table 1: Example Synthesis Protocol (Based on Analogous Compounds)

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | Trifluoroethyl bromide, base (K₂CO₃), DMF, 50°C | Alkylation | 60–75% |

| 2 | Hydrolysis (HCl, H₂O), reflux | Deprotection | 80–90% |

| 3 | Chromatography (EtOAc/hexane 3:7) | Purification | >95% purity |

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

A combination of spectroscopic and crystallographic methods is recommended:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoroethyl group at N1, NH₂ at C5) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 255.08).

- X-ray crystallography : Single-crystal analysis to resolve stereochemical ambiguities (as demonstrated for related pyrimidines in ).

Basic Question: What methodologies are used to assess the biological activity of this compound in antiviral or anticancer research?

Answer:

Standard assays include:

- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify molecular targets .

- Antiviral screening : Plaque reduction assays against viruses (e.g., influenza, HSV-1) .

Note : Dose-response curves and negative controls (e.g., untreated cells) are critical for validating activity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility checks : Replicate experiments under standardized conditions (pH, temperature, cell passage number).

- Purity validation : Re-purify the compound using HPLC (>99% purity) and re-test biological activity .

- Mechanistic studies : Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding .

Advanced Question: What are the stability and storage requirements for this compound under laboratory conditions?

Answer:

Stability data for related compounds () suggest:

- Storage : -20°C in airtight, light-protected containers under inert gas (N₂/Ar).

- Solubility : DMSO or ethanol for stock solutions; avoid aqueous buffers unless freshly prepared.

- Degradation monitoring : Regular HPLC analysis to detect hydrolysis or oxidation byproducts .

Advanced Question: How can molecular docking or computational modeling elucidate the interaction mechanisms of this compound?

Answer:

Advanced computational approaches include:

- Molecular docking : Use software (AutoDock Vina, Schrödinger) to predict binding modes with target proteins (e.g., thymidylate synthase) .

- MD simulations : Run 100-ns simulations to assess binding stability and conformational changes.

- QSAR modeling : Correlate structural features (e.g., trifluoroethyl group) with activity data to guide optimization .

Q. Table 2: Example Docking Parameters (Based on )

| Parameter | Value |

|---|---|

| Protein PDB ID | 1HVY (Thymidylate synthase) |

| Grid Box Size | 20 × 20 × 20 Å |

| Scoring Function | AutoDock Vina (Affinity, kcal/mol) |

| Ligand Flexibility | Rotatable bonds: 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.